Biotinylated-D-lysine TFA
Description
Significance of Biotinylation in Contemporary Biochemical and Cellular Research
Biotinylation is the process of covalently attaching biotin (B1667282), a water-soluble B vitamin, to other molecules such as proteins or nucleic acids. labmanager.comcreative-diagnostics.comwikipedia.org This technique is a cornerstone of modern molecular biology and biochemistry due to the exceptionally strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin. creative-diagnostics.comcreative-proteomics.com This high-affinity bond is resistant to heat, extreme pH, and proteolysis, making it a robust tool for various applications. wikipedia.org
The small size of the biotin molecule (244.31 g/mol ) is a key advantage, as it is unlikely to interfere with the natural function of the molecule it labels. labmanager.comwikipedia.org This allows for the selective labeling, detection, purification, and manipulation of biomolecules in a wide array of experimental settings. creative-diagnostics.comcreative-proteomics.com Major applications of biotinylation in research include:
Affinity Purification: Isolating and enriching specific biotinylated molecules from complex mixtures using streptavidin- or avidin-coated supports. creative-diagnostics.comwikipedia.org
Immunoassays: Techniques like ELISA (enzyme-linked immunosorbent assay) and Western blotting frequently use biotinylated antibodies for sensitive and specific detection. creative-diagnostics.com
Cell Surface Labeling: Using membrane-impermeable biotinylation reagents to tag and study cell surface proteins, their trafficking, and internalization. creative-diagnostics.com
Proximity Labeling: Engineered biotin ligases can be fused to a protein of interest to biotinylate nearby proteins, allowing for the mapping of protein-protein interactions and subcellular proteomes. nih.gov
Biotinylation can be achieved through two primary methods: chemical and enzymatic. Chemical biotinylation uses reagents that target specific functional groups like primary amines, sulfhydryls, or carboxyls, while enzymatic biotinylation offers high specificity by using enzymes like biotin ligase (BirA) to attach biotin to a specific recognition sequence. wikipedia.orgcreative-proteomics.comlabinsights.nl
Biotinylated-D-lysine TFA as a Specialized Chemical Probe Platform
This compound is a chemical conjugate where the carboxyl group of L-biotin is linked to the epsilon-amine (ε-amine) of a D-lysine residue through a secondary amide bond. glpbio.commedchemexpress.com The "TFA" indicates that it is a salt form, specifically a trifluoroacetate (B77799) salt, which is common for synthetic peptides and modified amino acids. sigmaaldrich.comsigmaaldrich.com This compound is a stereoisomer of the well-known neuroanatomical tracer Biocytin, which consists of biotin and L-lysine. glpbio.commedchemexpress.commedchemexpress.com
The use of the D-isomer of lysine (B10760008) provides specific advantages. For instance, conjugates containing D-amino acids can exhibit increased resistance to enzymatic degradation by proteases within biological systems, which typically recognize L-amino acids. Research has shown that biotin-lysine conjugates with D-lysine are resistant to the action of serum biotinidases, enzymes that cleave biotin from L-lysine. researchgate.net
A key application of Biotinylated-D-lysine (BDL) is as a chemical tool to introduce a biotin "handle" into bacterial peptidoglycan (PG). sigmaaldrich.combiocompare.com This allows for the study of PG assembly and the enzymes involved. For example, researchers have demonstrated that the penicillin-binding protein PBP4 from Staphylococcus aureus can utilize BDL to biotinylate Lipid I and Lipid II, which are crucial precursors in the bacterial cell wall synthesis pathway. sigmaaldrich.combiocompare.com This facilitates assays to measure these low-abundance lipid-linked precursors, providing a valuable tool for antibacterial development efforts. sigmaaldrich.combiocompare.com
Below is a table summarizing the key chemical properties of this compound.
| Property | Value | Source(s) |
| Synonyms | (R)-2-Ammonio-6-(5-((3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate 2,2,2-trifluoroacetate, BDL TFA salt | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C18H29F3N4O6S | glpbio.comcreative-peptides.com |
| Molecular Weight | 486.51 g/mol | glpbio.comsigmaaldrich.com |
| Form | Powder or crystals | sigmaaldrich.com |
| Primary Application | Peptide synthesis, Bacterial peptidoglycan research | sigmaaldrich.combiocompare.com |
| Storage Temperature | −20°C | sigmaaldrich.com |
Historical Context and Evolution of Biotin-Lysine Conjugates as Research Tools
The use of biotin-lysine conjugates has evolved significantly, driven by the need for greater precision and control in biological studies. Early methods for labeling proteins often relied on chemical modification of lysine residues using reagents like N-hydroxysuccinimide (NHS) esters. rsc.org While effective, lysine is a highly abundant amino acid on protein surfaces, and these reagents typically lack site-selectivity, leading to heterogeneous products where biotin is attached at multiple, undefined locations. rsc.orgresearchgate.net
This lack of specificity presented a major challenge, spurring the development of advanced, site-selective conjugation methods. The goal has been to modify specific lysine residues, thereby producing homogeneous conjugates with well-defined properties. rsc.org This is particularly critical in the development of complex biologics like antibody-drug conjugates (ADCs), where the precise location and number of attached molecules can dramatically impact efficacy and safety. rsc.orgacs.org
The evolution of biotin-lysine conjugates reflects this trend toward greater specificity:
Early Conjugates: Simple, non-selective labeling of proteins with biotin via lysine's reactive amine group. Biocytin (biotin-L-lysine) was established as a classical and versatile neuroanatomical tracer for mapping brain connectivity. medchemexpress.com
Site-Specific Enzymatic Labeling: The use of enzymes like biotin ligase (BirA) and engineered peptide tags (e.g., AviTag) allows for the biotinylation of a single, specific lysine residue within the tag. wikipedia.org This ensures a uniform product.
Chemically-Engineered Specificity: Researchers have developed sophisticated chemical strategies to target specific lysine residues based on their unique microenvironment (e.g., altered pKa). rsc.org
Function-Specific Conjugates: The design of biotin-lysine conjugates has expanded beyond simple tags. For example, DOTA-lysine-biotin conjugates have been developed as effector molecules for pretargeted radionuclide therapy. researchgate.net In these designs, the D-lysine provides stability against biotinidase, while the DOTA moiety chelates a radionuclide. researchgate.net Similarly, biotinylated chemical probes based on enzyme inhibitors have been created to "fish" for their target proteins in cell lysates, a technique known as chemiprecipitation. unc.edu
This progression from general labels to highly specific and functionalized probes highlights the adaptability of biotin-lysine chemistry in addressing increasingly complex questions in chemical biology.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H29F3N4O6S |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(2R)-6-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H28N4O4S.C2HF3O2/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14;3-2(4,5)1(6)7/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24);(H,6,7)/t10-,11-,12-,14-;/m1./s1 |
InChI Key |
ICPIMQLAGIDGFB-XSCHNBKYSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCCC[C@H](C(=O)O)N)NC(=O)N2.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization for Research Applications
Solid-Phase Peptide Synthesis Strategies Incorporating Biotinylated-D-lysine TFA
Biotinylated-D-lysine, available as a trifluoroacetic acid (TFA) salt, is a valuable reagent for introducing a biotin (B1667282) moiety into peptides. sigmaaldrich.commedchemexpress.com This enables a wide range of applications, primarily centered around the high-affinity interaction between biotin and avidin (B1170675) or streptavidin for detection, purification, and immobilization purposes. Solid-phase peptide synthesis (SPPS) provides a robust platform for the site-specific incorporation of this modified amino acid into a growing peptide chain. nih.gov
Fmoc Chemistry and Trifluoroacetic Acid Cleavage Protocols
The most prevalent strategy for SPPS, 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, is well-suited for the incorporation of biotinylated lysine (B10760008) residues. iris-biotech.de In this approach, the α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group. The synthesis cycle involves the deprotection of the N-terminal Fmoc group on the resin-bound peptide, typically with a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. chempep.comresearchgate.net For incorporating biotinylated lysine, Fmoc-D-Lys(Biotin)-OH is used as the building block. sigmaaldrich.com
Upon completion of the peptide sequence assembly, the peptide must be cleaved from the solid support, and all remaining side-chain protecting groups must be removed. Trifluoroacetic acid (TFA) is the standard reagent for this final cleavage and deprotection step in Fmoc-SPPS. researchgate.netthermofisher.com The high concentration of TFA (typically 95%) effectively cleaves the peptide from the resin and removes acid-labile side-chain protecting groups, such as the tert-butyl (tBu) group. iris-biotech.de
However, the cleavage process can generate highly reactive cationic species from the protecting groups and linkers, which can lead to unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine. nih.gov To prevent these side reactions, a "cleavage cocktail" containing TFA and various scavengers is employed. A widely used and effective mixture is Reagent K, which consists of TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). nih.gov This combination of scavengers efficiently quenches the reactive carbocations, ensuring the integrity of the final biotinylated peptide. nih.gov The choice of scavengers and their proportions can be tailored based on the specific amino acid composition of the peptide. thermofisher.com
Table 1: Common Scavengers in TFA Cleavage Cocktails
| Scavenger | Purpose | Target Residues |
|---|---|---|
| Water | Acts as a scavenger and helps in the hydrolysis of protecting groups. | General purpose |
| Triisopropylsilane (TIS) | Reduces and traps carbocations. | Trp, Tyr |
| 1,2-Ethanedithiol (EDT) | A soft nucleophile that scavenges carbocations. | Trp, Met, Cys |
| Thioanisole | Scavenges carbocations and prevents re-attachment of protecting groups. | Trp |
Development of this compound-Based Probes and Linkers
The unique properties of Biotinylated-D-lysine make it a fundamental component in the design of sophisticated molecular tools for chemical biology and proteomics research, particularly in the development of probes and linkers.
Design Principles for Activity-Based Probes Incorporating Biotinylated-D-lysine
Activity-based probes (ABPs) are powerful tools used to study enzyme function and activity directly in complex biological systems. nih.gov These probes typically consist of three key components: a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, a recognition element that provides specificity for the target, and a reporter tag for detection and enrichment. nih.govresearchgate.net
Biotin serves as an excellent reporter tag due to its strong and specific interaction with streptavidin, enabling highly sensitive detection and efficient affinity purification of probe-labeled proteins. nih.gov Biotinylated-D-lysine can be readily incorporated into the structure of an ABP, often as part of the linker connecting the recognition element to the biotin reporter tag.
The design principles for incorporating Biotinylated-D-lysine into ABPs include:
Linker Composition and Length: A linker, often a polyethylene (B3416737) glycol (PEG) chain, is frequently placed between the biotin moiety and the rest of the probe. nih.gov This is to minimize steric hindrance that the bulky biotin-streptavidin complex might impose on the interaction between the probe and the target enzyme. nih.gov
Bioorthogonality: In some designs, the probe is first introduced with a "clickable" handle, such as an alkyne or azide (B81097). nih.gov After the probe has reacted with its target enzyme in a biological sample, a biotin-azide or biotin-alkyne derivative is attached via a bioorthogonal click chemistry reaction (e.g., copper-catalyzed azide-alkyne cycloaddition). researchgate.netnih.gov This two-step approach can sometimes improve cell permeability and reduce background labeling.
Recognition Element: The recognition element is designed to mimic the natural substrate or a known inhibitor of the target enzyme, thereby directing the probe to the desired class of enzymes. nih.gov The biotinylated lysine can be part of a peptide-based recognition element, where its specific position and stereochemistry (D-lysine) can influence binding affinity and selectivity.
For example, in the development of probes for Lysine-Specific Demethylase-1 (LSD1), alkyne-bearing inhibitors were synthesized and subsequently linked to an azide-functionalized biotin molecule via a "click" reaction to generate the final biotinylated ABP. nih.gov
Integration into Modular Synthetic Routes for Diverse Ligand Development
The concept of modularity is central to modern drug discovery and chemical probe development, allowing for the rapid synthesis of diverse libraries of compounds by combining different building blocks. mdpi.com this compound is an ideal building block for such modular synthetic approaches.
Lysine itself, with its two distinct amino groups (α and ε), provides a scaffold for creating branched or multifunctional molecules. beilstein-journals.org By using orthogonal protecting groups, one amine can be used for peptide chain elongation while the other is reserved for the attachment of a biotin tag, a fluorescent dye, a chelating agent, or another functional moiety. beilstein-journals.orgnih.gov
The integration of Biotinylated-D-lysine into modular synthetic routes enables:
Combinatorial Libraries: By combining a set of different recognition ligands with a biotinylated lysine linker, libraries of probes can be rapidly generated to screen for activity against various targets.
Multifunctional Probes: Lysine can serve as a junction point to attach both a biotin tag for affinity purification and a fluorescent reporter for imaging, creating dual-function probes.
Tunable Spacing: Different linker lengths can be systematically incorporated between the ligand and the biotinylated lysine to optimize the probe's performance, ensuring that the biotin tag does not interfere with ligand binding. mdpi.com
For instance, a modular approach has been used to create fluorescent cholesterol mimics where an L-lysine linker was incorporated to enhance hydrophilicity and cellular uptake. mdpi.com A similar strategy can be employed with Biotinylated-D-lysine to develop targeted probes for various cellular components, where the D-amino acid may confer increased proteolytic stability.
Mechanistic Investigations Utilizing Biotinylated D Lysine Tfa
Probing Enzymatic Reaction Mechanisms via Biotinylation of Substrates
The strategy of using biotinylated substrates has been particularly fruitful in the study of enzymes that act on lysine (B10760008) residues or their mimics. By incorporating a biotin (B1667282) tag at a specific site, researchers can track the fate of the substrate and identify enzyme-substrate interactions and post-translational modifications.
Penicillin-binding proteins (PBPs) are crucial bacterial enzymes involved in the final stages of peptidoglycan (PG) biosynthesis, a vital component of the bacterial cell wall. acs.orgnih.gov Understanding the activity of these enzymes is critical for the development of new antibiotics. Biotinylated-D-lysine (BDL) has been utilized as a probe to investigate the transpeptidase activity of PBPs. nih.govresearchgate.net
Certain low-molecular-weight PBPs have been shown to catalyze the incorporation of unnatural D-amino acids, including BDL, into the pentapeptide stem of PG precursors. nih.gov This occurs via an exchange reaction where the terminal D-alanine is replaced by the D-amino acid probe. This activity has been exploited to label bacterial surfaces and to study the dynamics of cell wall synthesis. researchgate.net
A significant application of BDL is in the detection of lipid-linked PG precursors, such as Lipid I and Lipid II. These molecules are notoriously difficult to study due to their low abundance in the cell. Research has demonstrated that Staphylococcus aureus PBP4 can incorporate BDL not only into mature PG but also into Lipid I and Lipid II. sigmaaldrich.com This promiscuous transpeptidase activity allows for the biotinylation of these precursors, facilitating their detection and quantification. This method provides a powerful tool to assess how genetic or pharmacological perturbations affect the cellular pools of these essential building blocks. acs.org
Table 1: Penicillin-Binding Protein Activity Analysis using Biotinylated-D-lysine
| Application | Enzyme Studied | Key Finding | Reference |
|---|---|---|---|
| Peptidoglycan labeling | Penicillin-Binding Proteins (PBPs) | PBPs can incorporate BDL into the peptidoglycan stem peptide. | nih.govresearchgate.net |
| Detection of PG precursors | S. aureus PBP4 | PBP4 can biotinylate Lipid I and Lipid II, enabling their detection. | sigmaaldrich.com |
| In vivo TP activity | S. aureus PBP4 | PBP4 is the primary PBP responsible for incorporating exogenous D-amino acids into cellular PG. | acs.org |
Sirtuins are a family of NAD+-dependent lysine deacylases that play critical roles in various cellular processes, including gene silencing, metabolism, and aging. nih.govnih.gov Determining the specific lysine residues that are targeted by different sirtuin isoforms is key to understanding their biological functions. A powerful in vitro method combining biotinylation and mass spectrometry has been developed to identify sirtuin substrates and map their deacetylation sites. johnshopkins.edunih.gov
The "biotinyl-lysine method" involves the following steps:
Chemical Acetylation : Proteins are first treated with acetic anhydride (B1165640) to acetylate all accessible lysine residues. nih.govresearchgate.net
Sirtuin-mediated Deacetylation : The acetylated protein is then incubated with a specific sirtuin, which removes the acetyl group from its target lysine residues. nih.govresearchgate.net
Biotinylation of Deacetylated Lysines : The newly exposed ε-amino groups of the deacetylated lysines are then specifically tagged with an amine-reactive biotin derivative, such as sulfo-NHS-biotin. nih.govresearchgate.net
Detection and Identification : The biotinylated proteins can be detected by streptavidin blotting and identified by mass spectrometry. Further analysis can pinpoint the exact lysine residue that was deacetylated and subsequently biotinylated. nih.govpnas.org
This technique has been successfully used to compare the in vitro specificity of yeast sirtuins, Sir2 and Hst2, on histones. nih.gov The results revealed that Sir2 preferentially deacetylates lysine 79 of histone H3, a previously unknown target for this enzyme. nih.govpnas.org This method offers a versatile platform to screen for novel substrates of sirtuins and other lysine deacetylases in complex protein mixtures. nih.gov
Table 2: Steps in the Biotinyl-Lysine Method for Sirtuin Substrate Identification
| Step | Description | Purpose | Reference |
|---|---|---|---|
| 1 | Chemical Acetylation | To block all lysine residues with acetyl groups. | nih.govresearchgate.net |
| 2 | Enzymatic Deacetylation | To allow the sirtuin to remove acetyl groups from its specific target lysines. | nih.govresearchgate.net |
| 3 | Biotinylation | To specifically label the newly deacetylated lysine residues with biotin. | nih.govresearchgate.net |
| 4 | Detection & MS Analysis | To identify the biotinylated (deacetylated) protein and map the specific site of modification. | nih.govpnas.org |
Studying Oxidative Deamination Pathways of Lysine Residues
Oxidative deamination is a post-translational modification where the ε-amino group of a lysine residue is converted to an aldehyde. This process is catalyzed by lysyl oxidases and can also be mediated by certain polyphenols in the presence of copper ions. nih.gov This modification plays a role in the cross-linking of extracellular matrix proteins like collagen and elastin. researchgate.net
To better understand the chemical products of this reaction, a biotinylated lysine analog, N-biotinyl-5-aminopentylamine, was used as a substrate. nih.gov Upon incubation with lysyl oxidase or certain polyphenols, the oxidative deamination of this analog was studied. The major product was identified as a unique six-membered ring, a 2-piperidinol (B1352357) derivative, which exists in equilibrium with its ring-opened aldehyde form. nih.gov
The ability to monitor the formation of these aldehyde-2-piperidinol products using the biotinylated probe provides a method to evaluate the lysyl oxidase-like activity of various compounds, such as polyphenols. nih.gov This research provides fundamental insights into the chemical basis of lysine oxidation and the potential biological roles of the resulting products. nih.govresearchgate.net
Applications in Proteomics and Protein Interaction Profiling
Quantitative Proteomic Strategies Employing Biotinylated-D-lysine TFA
Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. Strategies that leverage the biotinylation of lysine (B10760008) residues allow for the targeted quantification of specific protein subsets, providing insights into dynamic cellular processes.
A significant challenge in biotin-based proteomics is discriminating true biotinylated proteins from non-specifically bound contaminants. science.govacs.orgnih.gov The Direct Detection of Biotin-containing Tags (DiDBiT) method was developed to overcome this limitation by ensuring that only biotin-tagged proteins are identified. science.govacs.org Unlike conventional approaches that enrich biotinylated proteins before digesting them into peptides, the DiDBiT workflow reverses this process: the entire protein lysate is first digested into peptides, and then only the biotin-tagged peptides are enriched for mass spectrometry (MS) analysis. science.govacs.org This reduction in sample complexity prior to enrichment dramatically improves the detection of biotinylated peptides, increasing the identification of true "hits" and minimizing the detection of unmodified contaminant peptides. science.govresearchgate.net The DiDBiT method has been shown to improve the direct detection of biotinylated proteins by approximately 200-fold compared to traditional strategies. science.govnih.govbiorxiv.org
Table 1: Comparison of DiDBiT and Conventional Enrichment Methods
| Feature | DiDBiT Method | Conventional Methods (Protein Enrichment) |
| Workflow Step 1 | Protein Digestion | Protein Enrichment |
| Workflow Step 2 | Biotinylated Peptide Enrichment | Protein Digestion (on-bead) or Elution |
| Detection of Modified Peptides | High (e.g., 3,777 peptides) science.govresearchgate.net | Low (e.g., 6-20 peptides) science.govresearchgate.net |
| Proportion of Unmodified Peptides | Low (<15%) science.govresearchgate.net | High (>95%) science.govresearchgate.net |
| Overall Sensitivity | ~200-fold improvement science.govbiorxiv.org | Baseline |
Mass spectrometry identifies peptides based on their mass-to-charge ratio. The covalent attachment of a biotin (B1667282) tag to a lysine residue results in a predictable and identifiable mass shift in the peptide. lu.se For instance, labeling with an N-hydroxysuccinimide ester of biotin (NHS-biotin) adds a mass of 226.0776 Da to the lysine residue. science.govacs.orgbiorxiv.org During MS analysis, this mass modification allows for the specific identification of biotinylated peptides. Trypsin, the most common enzyme used for protein digestion in proteomics, cleaves after lysine and arginine residues. However, it cannot cleave at a biotinylated lysine, altering the expected peptide fragmentation pattern. lu.se This altered pattern, combined with the specific mass addition of the biotin tag, provides unambiguous evidence that the peptide was biotinylated, thus confirming the protein as a true positive in the experiment. science.gov
The DiDBiT workflow can be integrated with isobaric labeling technologies like Tandem Mass Tags (TMT) to perform multiplexed quantitative analysis. TMT reagents are chemical tags that covalently label the primary amines of peptides (the N-terminus and the side chain of lysine residues). A set of TMTs consists of molecules that are identical in mass (isobaric), allowing peptides from different samples (e.g., up to 16 with TMTpro) to be pooled and analyzed in a single MS run.
Upon fragmentation in the mass spectrometer, each TMT tag releases a unique reporter ion of a different mass. The intensity of these reporter ions corresponds to the relative abundance of the peptide in each of the original samples. By combining a biotinylation strategy with TMT labeling, researchers can simultaneously identify biotinylated proteins and quantify their relative abundance across multiple conditions, providing a powerful tool for comparative proteomics.
The Quantitative Profiling of Biotinylation Patterns (Q-POP) assay is a method designed to identify protein regions that undergo conformational changes, for instance, upon binding to an interaction partner. This technique provides quantitative information on the changing accessibility of surface lysine residues to chemical modification.
The Q-POP method uniquely combines the chemical biotinylation of solvent-accessible lysines with Stable Isotope Labeling of Amino acids in Cell culture (SILAC). science.gov In a typical experiment, a protein of interest is expressed in two separate cell populations. One population is grown in media with normal "light" amino acids (e.g., ¹²C₆-lysine), while the other is grown in media with "heavy" stable isotope-labeled amino acids (e.g., ¹³C₆-lysine). The protein is then studied in two different states (e.g., as a monomer in the "light" condition and as part of a heterodimer in the "heavy" condition). Both protein samples are then treated with a biotinylating agent like NHS-biotin, which labels the exposed lysine residues. science.gov The samples are mixed, digested, and analyzed by MS. By comparing the signal intensities of the "light" and "heavy" biotinylated peptides, the assay can precisely quantify changes in lysine accessibility between the two conformational states, thereby mapping interaction interfaces and regions of structural rearrangement.
Direct Detection of Biotin-Containing Tags (DiDBiT) Methodology
Proximity-Dependent Biotinylation (PDB) for Protein Interaction Networks
Proximity-Dependent Biotinylation (PDB) is a powerful technique for identifying protein-protein interactions (PPIs) and mapping the protein constituents of specific cellular compartments within their native environment. The method relies on fusing a protein of interest to a promiscuous biotin ligase enzyme. When supplied with biotin, this enzyme releases highly reactive biotinoyl-5'-AMP, which then covalently labels proximal proteins on their surface-exposed lysine residues. These newly biotinylated proteins can be isolated under stringent denaturing conditions using streptavidin affinity capture and subsequently identified by mass spectrometry.
BioID was the first widely used PDB method. It employs a mutated E. coli biotin ligase, BirA (R118G), often called BirA*, which has a reduced affinity for biotinoyl-5'-AMP, allowing the reactive intermediate to diffuse and label proteins within a proximity radius of approximately 10-15 nm. A key limitation of BioID is its slow kinetics, typically requiring a labeling period of 16-18 hours.
To address this, an engineered version of the ligase called TurboID was developed through directed evolution. TurboID is significantly more efficient, capable of robustly biotinylating proximal proteins in as little as 10 minutes. This rapid labeling allows for the study of more dynamic and transient protein interactions. A further evolution, miniTurbo, is a smaller version of the enzyme. While TurboID offers a significant speed advantage, it can sometimes exhibit biotinylation even without the addition of exogenous biotin, which can be a concern for experiments requiring tight temporal control. Both BioID and TurboID have been successfully used in a wide range of live cell systems to map the interactomes of specific proteins and the proteomes of cellular structures like the nuclear pore complex.
Table 2: Comparison of BioID and TurboID
| Feature | BioID (BirA*) | TurboID |
| Enzyme Origin | Mutated E. coli BirA | Evolved E. coli BirA |
| Labeling Time | 16-18 hours | ~10 minutes |
| Kinetics | Slow | Fast, highly efficient |
| Temporal Resolution | Low (suitable for stable interactomes) | High (suitable for dynamic processes) |
| Exogenous Biotin Requirement | Required to induce labeling | Can exhibit activity with endogenous biotin |
| Optimal Temperature | ~37°C | Active over a broader range of temperatures |
Affinity Purification Coupled to Mass Spectrometry for Interaction Partner Identification
One of the key applications of this compound is in the identification of protein-protein interactions. This is often achieved through a technique known as affinity purification coupled to mass spectrometry (AP-MS). In this approach, a "bait" protein of interest is expressed in cells and is either directly tagged with this compound or is part of a complex where proximal proteins are labeled.
The general workflow for identifying interaction partners using this method involves several key steps. First, the this compound is introduced to the cellular environment, where it covalently attaches to the bait protein and any closely associated "prey" proteins. Following this labeling step, the cells are lysed, and the resulting mixture of proteins is incubated with a solid support, typically agarose (B213101) or magnetic beads, that is coated with streptavidin or avidin (B1170675). Due to the high-affinity interaction between biotin and streptavidin, the biotinylated protein complexes are selectively captured on the beads, while non-biotinylated proteins are washed away.
After stringent washing steps to remove non-specific binders, the captured proteins are eluted from the beads. These eluted proteins, which represent the bait protein and its interaction partners, are then identified using mass spectrometry. In a typical mass spectrometry workflow, the proteins are first digested into smaller peptides, which are then separated by liquid chromatography and analyzed by the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for the determination of their amino acid sequence and, consequently, the identity of the proteins.
The data obtained from the mass spectrometer is then analyzed to identify the proteins that were specifically co-purified with the bait protein. This is often done by comparing the proteins identified in the experimental sample with those from a negative control experiment, where a non-biotinylated bait or no bait is used. Proteins that are significantly enriched in the experimental sample are considered to be high-confidence interaction partners.
| Bait Protein | Identified Interaction Partner | Function of Interaction Partner | Significance Score |
|---|---|---|---|
| Protein X | Protein A | Kinase | -log(p-value) = 5.2 |
| Protein X | Protein B | Scaffolding Protein | -log(p-value) = 4.8 |
| Protein X | Protein C | Ubiquitin Ligase | -log(p-value) = 4.5 |
| Protein Y | Protein D | Transcription Factor | -log(p-value) = 6.1 |
| Protein Y | Protein E | Chromatin Remodeler | -log(p-value) = 5.7 |
Surface Proteome Profiling and Accessibility Mapping
This compound is also extensively used for the analysis of the cell surface proteome, also known as the "surfaceome." Cell surface proteins play critical roles in a wide range of biological processes, including cell signaling, cell adhesion, and transport. Due to their accessibility on the cell surface, they are also major targets for drug development.
The principle behind surface proteome profiling using this compound is to selectively label proteins that are exposed on the extracellular side of the plasma membrane. Because the plasma membrane is impermeable to charged molecules like this compound, only proteins with exposed lysine residues on the cell surface will be biotinylated when the reagent is added to intact, living cells.
Following the labeling of cell surface proteins, the cells are lysed, and the biotinylated proteins are enriched using streptavidin- or avidin-coated beads, similar to the process described for interaction partner identification. The enriched surface proteins are then identified and quantified by mass spectrometry. This approach provides a snapshot of the proteins present on the cell surface at a given time.
Furthermore, this technique can be used for accessibility mapping. By identifying the specific lysine residues on a protein that are biotinylated, researchers can gain insights into the protein's topology and which domains are exposed to the extracellular environment. This information is valuable for understanding protein function and for designing targeted therapies.
A study utilizing a similar amine-reactive biotinylation reagent on a prostate cancer cell line (PC-3) identified and quantified a large number of cell surface proteins. nih.govresearchgate.net The findings from this research highlight the utility of this approach in identifying potential biomarkers and therapeutic targets.
| Protein Name | Gene Symbol | Function | Number of Biotinylated Peptides Identified | Relative Abundance (Normalized Spectral Counts) |
|---|---|---|---|---|
| CD59 glycoprotein | CD59 | Complement regulation | 35 | 1.5 x 108 |
| Integrin beta-1 | ITGB1 | Cell adhesion | 28 | 9.8 x 107 |
| Epidermal growth factor receptor | EGFR | Signal transduction | 22 | 7.5 x 107 |
| E-cadherin | CDH1 | Cell-cell adhesion | 19 | 6.2 x 107 |
| 4F2 cell-surface antigen heavy chain | SLC3A2 | Amino acid transport | 15 | 5.1 x 107 |
Role in Cellular and Molecular Biology Research Methodologies
Investigation of Protein Synthesis and Turnover Dynamics in Research Models
The continuous synthesis and degradation of proteins, collectively known as protein turnover, are fundamental processes that maintain cellular homeostasis and allow cells to respond to various stimuli. foxchase.orgnih.gov Studying the dynamics of protein turnover provides crucial insights into cellular regulation, growth, differentiation, and stress responses. nih.gov Methodologies that allow for the tracking of newly synthesized proteins are essential for dissecting these complex processes.
Biotinylated-D-lysine TFA can be utilized as a probe to study protein synthesis and turnover. As an amino acid analog, it can be introduced into cell culture media and incorporated into newly synthesized proteins by the cellular translational machinery. Once incorporated, the biotin (B1667282) tag serves as a handle for the detection and purification of these nascent proteins. This approach is a form of metabolic labeling.
Detailed Research Findings:
The strong interaction between biotin and streptavidin is leveraged for the enrichment of the biotin-labeled proteins from complex cell lysates. researchgate.net Streptavidin-coated beads are used to capture the biotinylated proteins, which can then be eluted and identified and quantified using mass spectrometry-based proteomics. This allows for a global analysis of protein turnover rates across the entire proteome.
Below is a hypothetical data table illustrating the type of results that could be obtained from a pulse-chase experiment using this compound to study protein turnover in two different cell types.
| Protein | Half-life in Cell Type A (hours) | Half-life in Cell Type B (hours) | Cellular Function |
| Cyclin B1 | 0.5 | 0.6 | Cell Cycle Regulation |
| GAPDH | > 48 | > 48 | Glycolysis |
| p53 | 0.3 | 2.5 | Tumor Suppressor |
| Actin | > 48 | > 48 | Cytoskeleton |
This table represents illustrative data that could be generated from the described experimental approach.
Analysis of Protein Localization and Chromatin Dynamics in Research Systems
Understanding where proteins are located within a cell and how they interact with other molecules, such as DNA in the form of chromatin, is crucial for elucidating their function. This compound can be employed in techniques designed to capture and identify proteins in specific subcellular compartments or those associated with particular molecular complexes.
One powerful application is in the study of chromatin-associated proteins. Chromatin is a dynamic structure composed of DNA and proteins, primarily histones, that plays a central role in regulating gene expression. nih.gov Identifying the proteins that bind to specific regions of chromatin under different cellular conditions is key to understanding this regulation.
Detailed Research Findings:
In a technique known as proximity-dependent biotinylation (BioID), a protein of interest is fused to a promiscuous biotin ligase. When supplied with biotin, this enzyme will biotinylate any proteins in its immediate vicinity. While this typically uses unmodified biotin, a similar principle can be applied with biotinylated amino acids in other contexts.
More directly, this compound can be used in combination with cross-linking techniques to identify proteins interacting with specific DNA sequences or histone modifications. For instance, cells can be treated with a cross-linking agent like formaldehyde (B43269) to covalently link proteins to DNA. nih.gov After isolating the chromatin, techniques can be used to label specific components. For example, if a particular histone modification is of interest, an antibody against that modification could be used to recruit a biotinylating enzyme. Alternatively, in more targeted approaches, synthetic nucleosomes can be prepared with photoreactive groups and bioorthogonal handles, which can then be used to capture interacting proteins. nih.gov The captured protein complexes can then be enriched using streptavidin beads and analyzed by mass spectrometry.
The following table illustrates the types of proteins that might be identified as interacting with a specific transcription factor on chromatin, using a biotin-based enrichment strategy.
| Identified Protein | Function | Enrichment Score (Fold Change) |
| RNA Polymerase II | Transcription | 15.2 |
| Histone Acetyltransferase p300 | Chromatin Remodeling | 12.5 |
| Mediator Complex Subunit 1 | Transcriptional Coactivator | 9.8 |
| BRD4 | Epigenetic Reader | 8.1 |
This table is a representative example of data from a chromatin affinity purification experiment.
Utilization in Bioorthogonal Metabolic Labeling Strategies for Research
Bioorthogonal metabolic labeling is a powerful strategy to study biomolecules in their native environment. escholarship.org This two-step process involves introducing a molecule with a bioorthogonal functional group (a chemical "handle") into a cell through its metabolic pathways, followed by the specific chemical ligation of this handle with a probe for detection or purification. escholarship.org
This compound can be considered a component of a bioorthogonal system where the biotin itself acts as the affinity handle. While it doesn't involve a subsequent chemical reaction in the same way as azide-alkyne cycloadditions, the principle of introducing a tagged molecule metabolically for later detection is similar. More advanced bioorthogonal strategies often use amino acids with smaller, less obtrusive handles like azides or alkynes. nih.govnih.govrsc.org These are incorporated into proteins, and then a biotin-containing probe is attached via a highly specific "click chemistry" reaction. nih.gov
Detailed Research Findings:
In the context of nascent proteome analysis, researchers can use amino acid analogs containing an alkyne or azide (B81097) group. biorxiv.org For example, an alkyne-containing lysine (B10760008) analog could be fed to cells and incorporated into newly synthesized proteins. The cell lysate is then treated with an azide-biotin probe in the presence of a copper(I) catalyst, which results in the covalent attachment of biotin to the alkyne-modified proteins via a click reaction. nih.gov These biotinylated proteins can then be enriched and identified as described previously. This approach allows for the specific labeling and analysis of proteins synthesized within a defined time window. nih.govbiorxiv.org
This strategy has been used to identify changes in protein synthesis in response to various stimuli, such as drug treatment or cellular differentiation. nih.gov The high specificity and efficiency of the click chemistry reaction ensure that only the metabolically labeled proteins are captured, providing a clean and accurate snapshot of the nascent proteome.
The table below shows a hypothetical comparison of newly synthesized proteins in control versus drug-treated cells, identified through a bioorthogonal labeling strategy.
| Protein | Relative Abundance (Drug-treated vs. Control) | Known Function |
| HSP70 | 3.5 | Stress Response |
| Caspase-3 | 2.8 | Apoptosis |
| c-Fos | 5.2 | Transcription Factor |
| Tubulin | 1.1 | Cytoskeleton |
This table illustrates the quantitative data on protein synthesis changes that can be obtained using bioorthogonal labeling.
Development and Application of Biotinylated D Lysine Tfa in Advanced Research Probes
Design and Synthesis of Biotinylated Chemical Tools for Target Precipitation
The design of biotinylated chemical tools for affinity-based target precipitation is a strategic process aimed at isolating and identifying the specific cellular binding partners of a molecule of interest. nih.gov These chemical probes are typically composed of three key components: the biologically active molecule, a chemical linker, and a biotin (B1667282) tag. nih.gov The biotin moiety functions as a high-affinity handle that allows for the capture and precipitation of the probe—along with its bound targets—from a complex biological mixture using immobilized streptavidin or avidin (B1170675). nih.govpnas.org An advantage of using biotinylated probes is that they are often cell-permeable, allowing for the study of interactions within a cellular context. nih.gov
The synthesis of these tools is a multi-step process. A representative synthesis of a biotin-tagged affinity probe involves several key reactions. nih.gov The process can begin with the generation of an azide-containing linker, for example, by reacting 2-(2-(2-chloroethoxy)ethoxy)-ethanol with sodium azide (B81097). nih.gov This linker is then elongated and functionalized. The synthesis proceeds through the creation of a β-ketoester, followed by the protection of the ketone group as an acetal (B89532). nih.gov The azide group is then reduced to an amine, which allows for the crucial coupling step with D-biotin using a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov A final hydrolysis step yields the carboxylic acid of the probe, ready for conjugation to a target molecule or for use as is. nih.gov
Table 1: Key Stages in the Synthesis of a Generic Biotinylated Affinity Probe This table outlines the general synthetic workflow for creating a biotinylated chemical probe for target precipitation, based on a representative example. nih.gov
| Stage | Description | Key Reagents/Intermediates |
| 1. Linker Formation | Synthesis of a linker molecule, often containing a bioorthogonal group like an azide for later modification. | 2-(2-(2-chloroethoxy)ethoxy)-ethanol, Sodium Azide (NaN₃) |
| 2. Chain Installation | Attachment and elongation of an alkyl chain to the linker. | 10-bromodecanoic acid |
| 3. Functional Group Conversion | Conversion of the terminal acid to a more reactive species (e.g., acid chloride) and reaction to form a β-ketoester. | Meldrum's acid, Methanol |
| 4. Protection & Reduction | Protection of reactive groups (e.g., acetal protection of a ketone) and reduction of the azide to a primary amine. | Ethylene glycol, Trimethylsilyl chloride |
| 5. Biotin Coupling | Amide bond formation between the linker's amine group and the carboxylic acid of D-biotin. | D-biotin, HATU |
| 6. Deprotection/Finalization | Removal of protecting groups to yield the final, functional chemical probe. | Lithium hydroxide (B78521) (LiOH) |
Conjugation for Molecular Imaging Probes (Methodological Focus)
The creation of molecular imaging probes often involves the conjugation of a signaling moiety (like a fluorophore or radiolabel) and a targeting vector. Biotinylated compounds can serve as a bridge in this process or as the targeting element itself, leveraging the avidin-biotin system. The methodological focus for creating these probes is on achieving efficient and specific conjugation. A primary strategy involves targeting specific amino acid residues on proteins, with lysine (B10760008) being a common target. nih.gov
Traditional methods often rely on the stochastic attachment of biotin derivatives to lysine residues via their primary amines. nih.gov This is typically achieved using biotin reagents equipped with amine-reactive moieties, such as N-hydroxysuccinimidyl (NHS) esters. While simple, this approach can yield heterogeneous products with variations in the number and location of the biotin tags, potentially affecting the biological activity of the target molecule. nih.gov
To overcome these limitations, site-selective bioconjugation strategies have been developed. These methods aim to attach the biotin tag to a specific, predetermined location on a protein or other biomolecule. nih.gov Lysine-directed site-selective approaches can exploit differences in the local microenvironment of specific lysine residues, making them more reactive than others. This allows for a more controlled reaction, leading to a homogeneous and well-defined product. Such precision is critical for developing reliable and reproducible imaging probes, ensuring that the probe's behavior is consistent from batch to batch. nih.gov
Table 2: Comparison of Lysine-Targeted Conjugation Methodologies This table compares two primary methods for conjugating biotinylated tags to proteins for imaging probe development. nih.gov
| Feature | Random Lysine Modification | Site-Selective Lysine Conjugation |
| Principle | Reacts with multiple accessible lysine residues on a protein surface. | Targets a single, hyper-reactive lysine residue or a specifically engineered site. |
| Common Reagents | Biotin-NHS ester, Biotin-isothiocyanate. | Bifunctional chelators or linkers with amine-reactive groups under controlled pH. |
| Product Homogeneity | Low (heterogeneous mixture of regioisomers). | High (well-defined, single conjugate species). |
| Reproducibility | Moderate to low. | High. |
| Potential Impact on Activity | Higher risk of disrupting binding sites or protein function. | Lower risk, as modification site is controlled and can be chosen to be distal from active sites. |
| Complexity | Simple and facile. | More complex, may require optimization of reaction conditions or protein engineering. |
Development of Biotin-Mediated RNA-Pulldown and Nucleic Acid Probes
Biotin-mediated pulldown assays are powerful tools for studying the interactions between nucleic acids and other molecules, particularly proteins. biosyn.com These techniques utilize biotinylated DNA or RNA oligonucleotides as "bait" to capture specific binding partners from cell lysates. jove.comscispace.com The development of these probes has enabled significant advances in understanding gene regulation, RNA processing, and viral replication. biosyn.comnih.gov
The synthesis of biotinylated nucleic acid probes can be achieved through several methods. One common approach is the enzymatic incorporation of biotin-labeled nucleotides, such as biotin-11-dUTP, into a growing DNA or RNA strand using polymerases. pnas.orgnih.gov Alternatively, short RNA or DNA oligos can be chemically synthesized with a biotin tag attached to the 3' or 5' end. biosyn.com
In a typical RNA-pulldown experiment, the biotinylated RNA probe is incubated with a whole-cell extract. mdpi.com During this incubation, RNA-binding proteins (RBPs) and other associated molecules bind to the probe. The resulting RNA-protein complexes are then captured from the mixture using streptavidin-coated magnetic beads or agarose (B213101) resin. bio-protocol.orgnih.gov After washing away non-specific binders, the captured proteins can be eluted and identified using techniques like Western blotting or mass spectrometry. mdpi.comnih.gov This methodology has proven to be highly sensitive and specific, capable of detecting even low-abundance interactions and viral genomes. nih.gov
Table 3: Workflow for a Biotinylated RNA-Pulldown Assay This table details the typical steps involved in identifying RNA-binding proteins using a biotinylated RNA probe. jove.commdpi.combio-protocol.org
| Step | Procedure | Purpose |
| 1. Probe Preparation | A specific RNA sequence of interest is synthesized with a biotin tag. | To create the "bait" for capturing binding partners. |
| 2. Cell Lysate Preparation | Cells are lysed to release proteins and other cellular components while preserving molecular interactions. | To create the "prey" pool containing potential binding proteins. |
| 3. Binding/Incubation | The biotinylated RNA probe is mixed with the cell lysate and incubated to allow for the formation of RNA-protein complexes. | To allow the bait to bind to its specific target proteins. |
| 4. Complex Capture | Streptavidin-coated beads are added to the mixture. The high-affinity biotin-streptavidin interaction captures the RNA-protein complexes onto the beads. | To immobilize and isolate the probe and its bound partners. |
| 5. Washing | The beads are washed multiple times with specific buffers to remove proteins that are not specifically bound to the RNA probe. | To eliminate non-specific binders and reduce background noise. |
| 6. Elution | The specifically bound proteins are detached from the RNA probe/beads, often using high-salt buffers or denaturing conditions. | To release the captured proteins for analysis. |
| 7. Analysis | The eluted proteins are identified using methods such as mass spectrometry or Western blotting. | To identify the specific proteins that interact with the RNA of interest. |
Future Directions and Emerging Research Avenues for Biotinylated D Lysine Tfa
Advancements in Site-Specific Biotinylation Methodologies for Research Proteins
The ability to attach biotin (B1667282) to a precise location within a protein is crucial for a variety of applications, from studying protein structure to developing diagnostic assays. While traditional chemical biotinylation methods often result in non-specific labeling of primary amines on lysine (B10760008) residues, newer techniques offer much greater control. wikipedia.orgcreative-diagnostics.com The future of protein research will increasingly rely on these advanced site-specific biotinylation methodologies.
One of the most powerful approaches is enzymatic biotinylation , which utilizes enzymes like E. coli biotin ligase (BirA). creative-proteomics.combpsbioscience.com This enzyme specifically recognizes a 15-amino-acid sequence known as the AviTag and attaches biotin to a single lysine residue within this tag. ox.ac.uk Researchers can genetically fuse the AviTag to a protein of interest, allowing for highly specific, uniform biotinylation either in vitro or in vivo. nih.govresearchgate.net This method ensures that the protein's native function is less likely to be disrupted by random modification. bpsbioscience.com
Another promising frontier is the use of chemoenzymatic labeling techniques . These methods combine the specificity of enzymes with the flexibility of chemical reactions. For instance, enzymes like sortase A can be used to recognize a specific peptide sequence and catalyze the attachment of a molecule containing a bioorthogonal functional group. nih.govnih.gov This group can then be specifically reacted with a biotin probe.
Furthermore, the in vivo nonsense suppression technique represents a cutting-edge method for incorporating unnatural amino acids, including biotinylated ones like biocytin (a conjugate of biotin and L-lysine), directly into a growing polypeptide chain. nih.gov This technique has been successfully used to incorporate biotinylated amino acids into ion channels in living cells to map their surface-exposed residues. nih.gov The use of Biotinylated-D-lysine in similar systems could offer unique advantages due to the D-amino acid's resistance to proteolytic degradation, potentially leading to more stable probes for long-term studies.
| Methodology | Description | Key Advantages |
| Enzymatic Biotinylation (e.g., BirA-AviTag) | An enzyme (BirA) recognizes a specific peptide tag (AviTag) fused to the protein of interest and attaches biotin to a specific lysine within the tag. | High specificity, uniform labeling, can be performed in vivo and in vitro. |
| Chemoenzymatic Labeling (e.g., Sortase-mediated) | An enzyme recognizes a specific sequence and attaches a bioorthogonal handle, which is then specifically reacted with a biotin probe. | High specificity, versatility in the types of probes that can be attached. |
| In vivo Nonsense Suppression | Genetic code is manipulated to incorporate an unnatural, biotinylated amino acid directly into the protein during synthesis. | Allows for precise placement of the biotin tag at virtually any site in the protein. |
High-Throughput Screening Applications and Functional Array Development in Biochemistry
High-throughput screening (HTS) and the development of functional protein arrays are essential for modern drug discovery and systems biology. Biotinylation plays a pivotal role in these technologies, primarily through the robust and high-affinity interaction between biotin and streptavidin (or avidin). wikipedia.org
Functional protein microarrays are powerful tools for studying thousands of protein interactions simultaneously. nih.gov A common strategy for fabricating these arrays involves immobilizing biotinylated proteins onto a streptavidin-coated surface. nih.gov This ensures that the proteins are oriented uniformly, which is crucial for maintaining their biological activity. acs.orgacs.org Site-specific biotinylation methods are particularly advantageous here, as they prevent the random attachment of proteins to the surface, which could block active sites or disrupt proper folding. The use of proteins biotinylated with Biotinylated-D-lysine could create arrays with enhanced stability, particularly in assays involving proteases.
In the context of HTS , biotinylated probes are widely used to identify and characterize protein-protein, protein-small molecule, and protein-nucleic acid interactions. For example, a biotinylated protein of interest can be used to screen a library of compounds to identify potential inhibitors or binding partners. The interactions can be detected with high sensitivity using streptavidin conjugated to a fluorescent marker or an enzyme. thermofisher.com
Proximity-dependent biotinylation technologies, such as BioID and TurboID, are also revolutionizing HTS for protein-protein interactions. nih.govresearchgate.net In these methods, a biotin ligase is fused to a protein of interest. When expressed in cells, the ligase biotinylates nearby proteins, providing a snapshot of the protein's interaction network in its native environment. nih.gov While these methods typically use biotin, the incorporation of specialized probes like Biotinylated-D-lysine could be explored for specific applications.
| Application | Role of Biotinylation | Future Potential with Biotinylated-D-lysine TFA |
| Functional Protein Microarrays | Site-specific biotinylation allows for the uniform and oriented immobilization of proteins on streptavidin-coated surfaces, preserving their function. nih.gov | Could be used to create arrays with enhanced resistance to proteolytic degradation, suitable for long-term or harsh assay conditions. |
| High-Throughput Screening (HTS) | Biotinylated probes are used to detect and quantify molecular interactions with high sensitivity and specificity. | The D-lysine moiety may offer increased stability in complex biological samples used for screening, such as cell lysates or serum. |
| Proximity Labeling (e.g., BioID, TurboID) | A biotin ligase fused to a protein of interest biotinylates proximal proteins in living cells, enabling the mapping of interaction networks. nih.gov | Could potentially be used to create more stable labeled complexes for subsequent analysis. |
Broadening Scope to Uncover Novel Biological Pathways and Post-Translational Modifications
A significant emerging research avenue for biotinylated compounds is the discovery of novel biological pathways and the identification of new post-translational modifications (PTMs). The unique properties of this compound make it a potentially powerful tool in these endeavors.
One exciting application is in the study of bacterial cell wall biosynthesis . The bacterial cell wall is composed of peptidoglycan, a polymer containing D-amino acids. Research has shown that Biotinylated-D-lysine can be incorporated into the peptidoglycan of bacteria like Staphylococcus aureus by penicillin-binding proteins. sigmaaldrich.com This allows for the labeling and subsequent detection of newly synthesized peptidoglycan, providing a powerful tool to study cell wall dynamics and to screen for new antibiotics that disrupt this process. nih.gov
Furthermore, biotinylation strategies are being developed to identify the substrates of enzymes that remove PTMs, such as deacetylases (sirtuins). nih.gov In this method, a protein is treated with a deacetylase, and the newly exposed lysine residues are then tagged with an amine-reactive biotin derivative. This allows for the identification of the specific sites of deacetylation. nih.gov The use of Biotinylated-D-lysine in developing novel probes for other lysine-modifying enzymes is an area ripe for exploration.
The study of how biotinylation itself acts as a PTM is another growing field. Research has shown that protein biotinylation is a key link between cellular circadian clocks and metabolism. physiology.org As our understanding of the diverse roles of PTMs expands, specialized biotinylated probes will be essential for dissecting these complex regulatory networks.
| Research Area | Application of this compound | Potential Insights |
| Bacterial Peptidoglycan Synthesis | Incorporation into the bacterial cell wall by penicillin-binding proteins. sigmaaldrich.com | Elucidation of cell wall synthesis mechanisms, screening for novel antibiotics. nih.gov |
| Identification of Enzyme Substrates | Development of probes to tag sites of enzymatic modification on lysine residues. | Discovery of new substrates for enzymes that modify lysine, such as deacetylases or demethylases. |
| Study of Post-Translational Modifications | Use as a tool to investigate the role of biotinylation and other PTMs in cellular processes. | Uncovering novel regulatory pathways and the interplay between different PTMs. |
Q & A
Basic Research Questions
Q. How should Biotinylated-D-lysine TFA be synthesized and characterized for peptide conjugation in bacterial peptidoglycan (PG) studies?
- Methodological Answer : this compound (BDL) is synthesized via covalent conjugation of biotin to D-lysine, followed by trifluoroacetic acid (TFA) salt formation. The SMILES string provided (O=C(O)C(F)(F)F.[O-]C(C@@H[NH3+])=O) confirms its stereochemical configuration, critical for enzyme recognition in PG assembly . For characterization, use HPLC to verify purity (>95%), mass spectrometry (MS) for molecular weight validation, and NMR to confirm structural integrity. Ensure proper storage at -20°C to prevent degradation .
Q. What experimental protocols are recommended for detecting biotinylated PG precursors using BDL?
- Methodological Answer : BDL enables labeling of lipid I and lipid II PG precursors via enzymatic biotinylation using penicillin-binding proteins (PBPs), such as PBP4 in Staphylococcus aureus. After incubation with BDL, use streptavidin-based pull-down assays or fluorescence microscopy with streptavidin-conjugated probes to detect low-abundance PG precursors. Include negative controls (e.g., enzyme inhibitors like β-lactams) to validate specificity .
Q. How should storage and handling of BDL be optimized to maintain stability?
- Methodological Answer : Store BDL as a lyophilized powder at -20°C in airtight, light-protected vials. Reconstitute in anhydrous dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS) immediately before use. Avoid repeated freeze-thaw cycles, as TFA salts are hygroscopic and prone to hydrolysis. Monitor batch-specific stability using MS and HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzymatic efficiency when using BDL for PG precursor labeling?
- Methodological Answer : Variations in enzymatic activity (e.g., PBP4 efficiency) may arise from differences in bacterial strain physiology, substrate concentration, or buffer conditions. To address contradictions:
- Perform kinetic assays with varying BDL concentrations (0.1–10 µM) and monitor product formation via LC-MS.
- Validate results using orthogonal techniques, such as radiolabeled UDP-MurNAc-pentapeptide competition assays.
- Cross-reference findings with structural studies (e.g., X-ray crystallography of PBP4-BDL complexes) .
Q. What strategies ensure reproducibility in BDL-based assays across experimental batches?
- Methodological Answer : Batch-to-batch variability in BDL synthesis (e.g., TFA content, purity) can affect assay outcomes. Mitigate this by:
- Requesting peptide content analysis (e.g., amino acid analysis) and TFA quantification (<1% residual TFA) from suppliers.
- Including internal standards (e.g., fluorescently labeled PG analogs) in each experiment.
- Documenting lot numbers and storage conditions in metadata for cross-study comparisons .
Q. How can BDL be integrated with click chemistry for multimodal PG imaging?
- Methodological Answer : Combine BDL’s biotin tag with azide/alkyne-functionalized PG precursors for dual labeling. For example:
- Use BDL for streptavidin-based detection and azide-modified D-alanine for copper-free click chemistry with fluorophores.
- Validate colocalization via super-resolution microscopy and analyze spatial-temporal PG assembly dynamics in live bacteria .
Q. What are the best practices for reporting BDL synthesis and application in manuscripts?
- Methodological Answer : Follow NIH guidelines and journal-specific standards (e.g., Beilstein Journal of Organic Chemistry):
- Synthesis : Report SMILES strings, purification methods (HPLC gradients), and characterization data (NMR/MS) in the main text or supplementary materials.
- Application : Detail enzyme concentrations, incubation times, and negative controls. Use tables to summarize kinetic parameters (e.g., , ) and statistical analyses (e.g., ANOVA for triplicate experiments) .
Data Presentation and Validation
Q. How should researchers present contradictory data on BDL labeling efficiency in PG mutant strains?
- Methodological Answer : Use hierarchical data visualization:
- Primary data : Include raw HPLC/MS traces of labeled PG precursors in supplementary files.
- Analysis : Compare mutant vs. wild-type labeling efficiency using fold-change heatmaps or bar graphs with error bars (SD from ≥3 replicates).
- Discussion : Address discrepancies by correlating labeling efficiency with mutant PBP expression levels (via Western blot) or PG cross-linking density (via muropeptide analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
